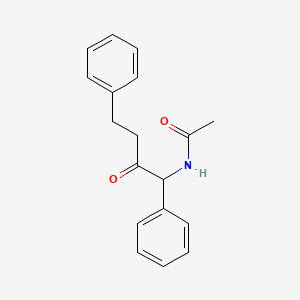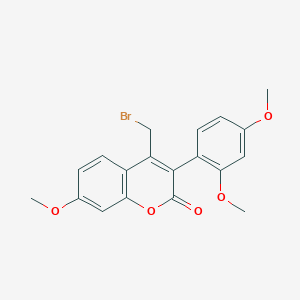
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin is a synthetic organic compound that belongs to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 7-methoxycoumarin.
Condensation Reaction: The initial step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 7-methoxycoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Bromomethylation: The intermediate compound is then subjected to bromomethylation using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator, such as benzoyl peroxide, to introduce the bromomethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the bromomethyl group or reduce the coumarin core using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated coumarin derivatives.
Reduction: Reduced coumarin derivatives with or without the bromomethyl group.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of fluorescent dyes and sensors for various analytical applications.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with known biological activities and used as a fluorescent probe.
7-Hydroxycoumarin: Another coumarin derivative with applications in fluorescence and as a precursor for synthesizing other bioactive compounds.
Coumarin-3-carboxylic acid: Used in the synthesis of various coumarin-based drugs and fluorescent dyes.
Uniqueness
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin is unique due to the presence of both methoxy and bromomethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
749901-81-3 |
|---|---|
Molekularformel |
C19H17BrO5 |
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
4-(bromomethyl)-3-(2,4-dimethoxyphenyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C19H17BrO5/c1-22-11-5-7-14(16(8-11)24-3)18-15(10-20)13-6-4-12(23-2)9-17(13)25-19(18)21/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
KRBYROAQCFZALW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
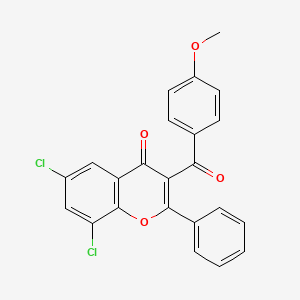
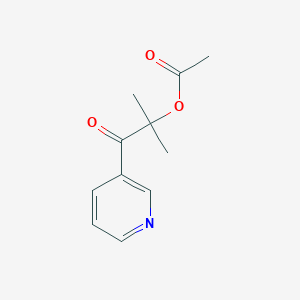
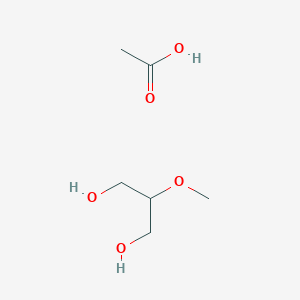
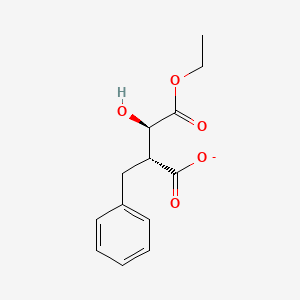
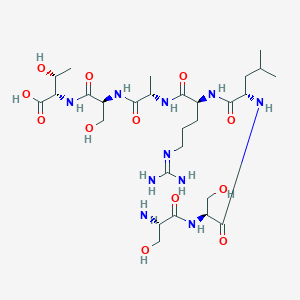
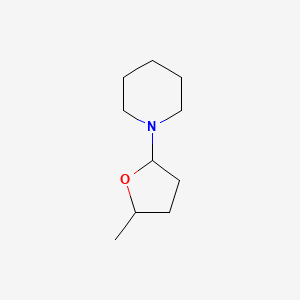
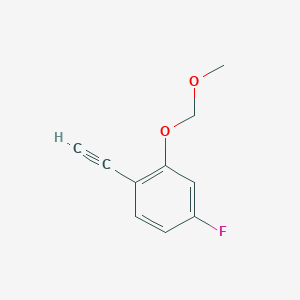
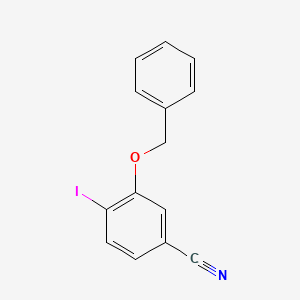
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
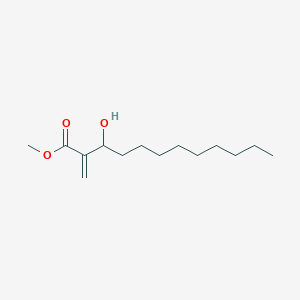
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
